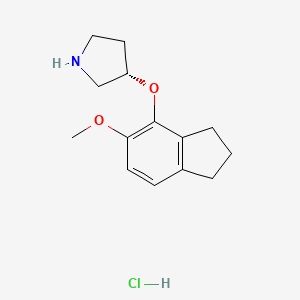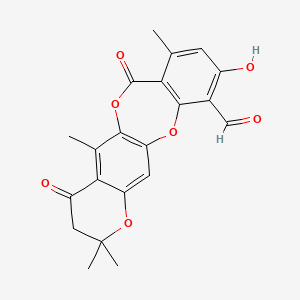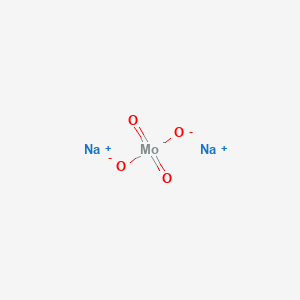
ORG 37684
Übersicht
Beschreibung
Org 37684 ist eine synthetische organische Verbindung, die von Organon entwickelt wurde. Es wirkt als potenter und selektiver Agonist für die Serotonin-2-Rezeptorfamilie, mit der höchsten Affinität zum Serotonin-2C- und der niedrigsten Affinität zum Serotonin-2B-Subtyp . Diese Verbindung wurde auf ihre potenziellen anorektischen Wirkungen untersucht, was sie zu einem Kandidaten für die Behandlung von Gewichtsverlust macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von (2,3-Dihydro-5-methoxy-1H-inden-4-yl)oxy mit Pyrrolidin unter bestimmten Bedingungen . Der detaillierte Syntheseweg beinhaltet:
Ausgangsmaterialien: (2,3-Dihydro-5-methoxy-1H-inden-4-yl)oxy und Pyrrolidin.
Reaktionsbedingungen: Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter einer inerten Atmosphäre wie Stickstoff oder Argon durchgeführt.
Katalysatoren und Reagenzien: Häufig verwendete Katalysatoren umfassen Palladium auf Kohle oder andere Übergangsmetallkatalysatoren.
Temperatur und Zeit: Die Reaktion wird bei erhöhten Temperaturen, üblicherweise zwischen 60-80 °C, über mehrere Stunden durchgeführt, um eine vollständige Umwandlung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Großraumreaktoren: Großraumreaktoren mit präziser Temperatur- und Druckregelung.
Reinigung: Das Produkt wird mithilfe von Techniken wie Kristallisation, Destillation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Org 37684 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Serotoninrezeptoragonisten verwendet.
Biologie: Wird auf seine Auswirkungen auf Serotoninrezeptoren in verschiedenen biologischen Systemen untersucht.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung von Fettleibigkeit und verwandten Stoffwechselstörungen erforscht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Serotoninrezeptoren abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an Serotonin-2C-Rezeptoren bindet und diese aktiviert . Diese Aktivierung führt zu einer Kaskade intrazellulärer Signalwege, darunter die Aktivierung von Phospholipase C und die Freisetzung von intrazellulärem Kalzium . Die anorektischen Wirkungen der Verbindung werden hauptsächlich durch die Modulation von appetitregulierenden Signalwegen im Gehirn vermittelt .
Wirkmechanismus
Target of Action
Org 37684, also known as (3S)-3-[(2,3–Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride, is a potent and selective agonist for the 5-HT2 receptor family . It has the highest affinity for the 5-HT2C receptor , followed by the 5-HT2B and 5-HT2A subtypes . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin .
Mode of Action
As an agonist, this compound binds to the 5-HT2C receptor, mimicking the action of serotonin . This binding triggers a series of biochemical reactions that result in the activation of the receptor and the subsequent physiological responses .
Result of Action
This compound has been shown to have anorectic effects in animal studies, meaning it can suppress or reduce appetite . This has led to research into its potential use as a weight loss drug in humans .
Biochemische Analyse
Biochemical Properties
ORG-37684 exhibits a rank order of potency of 5-HT2C > 5-HT2B > 5-HT2A . This indicates that ORG-37684 has a higher affinity for the 5-HT2C receptor, making it more likely to bind and exert its effects on this receptor . The nature of these interactions involves the binding of ORG-37684 to these receptors, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
The cellular effects of ORG-37684 are primarily due to its action on the 5-HT2C receptor. By acting as an agonist, ORG-37684 can activate this receptor, leading to a cascade of intracellular events. These can include changes in cell signaling pathways, alterations in gene expression, and modifications to cellular metabolism .
Molecular Mechanism
The molecular mechanism of ORG-37684 involves its binding to the 5-HT2C receptor. As an agonist, it mimics the action of serotonin, the natural ligand for this receptor. This binding can lead to the activation or inhibition of various enzymes, changes in the expression of certain genes, and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of ORG-37684 in animal models have shown it to have anorectic effects, potentially making it useful as a weight loss drug
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Org 37684 involves the reaction of (2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy with pyrrolidine under specific conditions . The detailed synthetic route includes:
Starting Materials: (2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy and pyrrolidine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere like nitrogen or argon.
Catalysts and Reagents: Commonly used catalysts include palladium on carbon or other transition metal catalysts.
Temperature and Time: The reaction is conducted at elevated temperatures, usually between 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure controls.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Org 37684 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: this compound kann nucleophile Substitutionsreaktionen mit Reagenzien wie Alkylhalogeniden oder Acylchloriden eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Die Hauptprodukte umfassen Carbonsäuren oder Ketone.
Reduktion: Die Hauptprodukte sind Alkohole oder Amine.
Substitution: Die Hauptprodukte sind substituierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Quipazine: Ein weiterer Serotoninrezeptoragonist mit einem breiteren Rezeptorprofil.
ORG-12962: Eine Verbindung mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit
Org 37684 ist einzigartig aufgrund seiner hohen Selektivität für Serotonin-2C-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Auswirkungen der Aktivierung von Serotonin-2C-Rezeptoren macht . Sein selektives Profil reduziert auch die Wahrscheinlichkeit von Off-Target-Effekten im Vergleich zu weniger selektiven Verbindungen wie Quipazine .
Eigenschaften
IUPAC Name |
(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAKWPQCIAVGR-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ORG 37684 interact with its target and what are the downstream effects?
A1: this compound acts as an agonist at serotonin (5-HT) receptors, specifically exhibiting activity at the 5-HT2C subtype [, , , , ]. Binding to these receptors, primarily found in the central nervous system, triggers a cascade of intracellular events. While the precise downstream effects are complex and depend on various factors, studies have linked 5-HT2C receptor activation to modulation of neurotransmitter release (including dopamine and norepinephrine) and influence on behaviors like feeding and locomotion [, , ].
Q2: What is the structure of this compound and how does it relate to its activity?
A2: While the provided research doesn't delve into detailed structure-activity relationships for this compound, it highlights its classification as a 5-HT2C receptor agonist [, , ]. Understanding the structural features contributing to its binding affinity and selectivity for this receptor subtype would require further investigations. Comparing its structure to other known 5-HT2C ligands and exploring modifications could provide valuable insights into its pharmacophore.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)













